1,4-Dibromonaphthalene-2,3-diamine

Analytical Chemistry Trace Metal Detection Spectrophotometry

1,4-Dibromonaphthalene-2,3-diamine combines ortho-diamine condensation with 1,4-dibromo cross-coupling handles—a unique orthogonal profile absent in non-brominated 2,3-diaminonaphthalene or other dibromo isomers. It forms a NIR-absorbing Pt(II) complex (ε 1.2×10⁵ L mol⁻¹ cm⁻¹ at 800 nm) for ultrasensitive Pt detection (LOD 1.2 ng mL⁻¹), enables one-step Se(VI) derivatization to fluorescent 4,7-dibromo-5,6-benzopiazselenol in 6 min, and serves as the essential building block for 2,4-disubstituted benzo[g]quinoxaline topoisomerase IIβ inhibitors. Research groups developing advanced spectrophotometric methods, selenium assays, anticancer agents, or organic semiconductors should procure this precise substitution pattern—structural analogs cannot replicate these outcomes.

Molecular Formula C10H8Br2N2
Molecular Weight 315.99 g/mol
CAS No. 103598-22-7
Cat. No. B3075788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromonaphthalene-2,3-diamine
CAS103598-22-7
Molecular FormulaC10H8Br2N2
Molecular Weight315.99 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=C2Br)N)N)Br
InChIInChI=1S/C10H8Br2N2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H,13-14H2
InChIKeyNRCXHDSPXUZKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromonaphthalene-2,3-diamine (CAS 103598-22-7): Ortho-Diamine Building Block for NIR Probes, OLED Materials, and Anticancer Scaffolds


1,4-Dibromonaphthalene-2,3-diamine (CAS 103598-22-7; molecular formula C10H8Br2N2; MW 315.99 g/mol) is a naphthalene derivative featuring a core 2,3-diamine substitution pattern and two bromine atoms at the 1- and 4-positions . This ortho-diamine arrangement enables condensation with carbonyl-containing reagents to form heterocyclic systems such as quinoxalines and piazselenols [1]. The electron-withdrawing bromine substituents modulate the electronic properties of the aromatic core, shifting the absorption and emission profiles of derived complexes into the near-infrared (NIR) region for analytical applications [2], while also providing reactive handles for cross-coupling chemistry in materials synthesis [3].

Why 1,4-Dibromonaphthalene-2,3-diamine Cannot Be Simply Replaced by Other Diaminonaphthalenes or Dibromo Analogs


The combination of an ortho-diamine and a 1,4-dibromo substitution pattern on the naphthalene core creates a unique orthogonal reactivity profile that is absent in its closest structural analogs. Simple substitution with non-brominated 2,3-diaminonaphthalene (DAN) sacrifices the bromine atoms required for transition metal-catalyzed cross-coupling reactions and the electronic effects that red-shift complex absorption into the NIR region [1]. Conversely, alternative dibromonaphthalene isomers lacking the ortho-diamine motif cannot form the piazselenol and quinoxaline heterocycles that are essential for both analytical derivatization and the construction of fused bioactive scaffolds [2]. The precise positioning of both functional handles—the 2,3-diamine for condensation and the 1,4-dibromo groups for further functionalization—is non-negotiable for achieving the specific spectroscopic, synthetic, and biological outcomes described in the evidence below.

1,4-Dibromonaphthalene-2,3-diamine: Quantified Differentiation in Analytical Sensitivity, Reaction Kinetics, and Bioactive Scaffold Generation


Superior Analytical Sensitivity: NIR-Absorbing Pt(II) Complex with Quantified Molar Absorptivity

1,4-Dibromonaphthalene-2,3-diamine (Br2DAN) enables the formation of a near-infrared (NIR) absorbing complex with platinum(II) in acidic aqueous micellar solutions. The bromine substituents are critical for achieving this NIR absorption profile, which is not observed with the non-brominated parent compound 2,3-diaminonaphthalene (DAN) [1]. This NIR activity provides a distinct analytical advantage by minimizing background interference from biological matrices and common chromophores that absorb in the visible region.

Analytical Chemistry Trace Metal Detection Spectrophotometry

Accelerated Selenium Speciation: Rapid One-Step Derivatization of Se(VI) Without pH Adjustment

The brominated reagent Br2DAN permits a rapid one-step derivatization of selenium(VI) to the fluorescent piazselenol derivative 4,7-dibromo-5,6-benzopiazselenol in a strongly acidic medium and at elevated temperature. The electron-withdrawing bromine atoms stabilize the reagent and shift the acid-base equilibrium, eliminating the need for the careful pH adjustment that is mandatory when using the non-brominated analog DAN [1][2].

Analytical Chemistry Selenium Speciation Spectrofluorimetry

Key Starting Material for Bioactive Benzo[g]quinoxaline Derivatives with Submicromolar Topoisomerase IIβ Inhibition

1,4-Dibromonaphthalene-2,3-diamine serves as a critical starting material for the synthesis of 2,4-disubstituted benzo[g]quinoxaline derivatives. Condensation of the 2,3-diamine with appropriate diketones yields the benzo[g]quinoxaline core. The bromine atoms at the 1- and 4-positions remain available for further functionalization via cross-coupling, enabling the modular construction of diverse analog libraries [1].

Medicinal Chemistry Anticancer Agents Heterocyclic Synthesis

High-Value Application Scenarios for 1,4-Dibromonaphthalene-2,3-diamine in Analytical and Synthetic Workflows


Trace Platinum Determination in Clinical and Environmental Samples via NIR Spectrophotometry

Procurement of 1,4-dibromonaphthalene-2,3-diamine is justified for laboratories developing high-sensitivity spectrophotometric methods for platinum quantification. The compound's ability to form a NIR-absorbing Pt(II) complex (ε = 1.2 × 10⁵ L mol⁻¹ cm⁻¹ at 800 nm) in acidic micellar media enables detection at 1.2 ng mL⁻¹, with selectivity against Cu(II), Zn(II), and Fe(III) at physiologically relevant concentrations [1]. This application is particularly relevant for monitoring platinum-based chemotherapeutic agents in serum and for environmental contamination assessment.

High-Throughput Selenium Speciation and Total Selenium Analysis in Biological Matrices

1,4-Dibromonaphthalene-2,3-diamine enables a streamlined one-step derivatization of selenium(VI) to the fluorescent 4,7-dibromo-5,6-benzopiazselenol in only 6 minutes at 100 °C, without the need for prior pH adjustment or separate reduction steps [1][2]. This accelerated workflow is ideal for nutritional studies, clinical diagnostics of selenium status, and quality control of selenium-fortified foods and supplements, where validated performance has been demonstrated across a wide concentration range (4 to 1460 ng g⁻¹) [2].

Synthesis of Diversifiable Benzo[g]quinoxaline Scaffolds for Anticancer Drug Discovery

Medicinal chemistry groups engaged in oncology drug discovery should prioritize 1,4-dibromonaphthalene-2,3-diamine as a key building block for constructing 2,4-disubstituted benzo[g]quinoxaline libraries. The 2,3-diamine reacts with diketones to form the fused heterocyclic core, while the 1,4-dibromo substitution pattern provides orthogonal synthetic handles for late-stage diversification via palladium-catalyzed cross-coupling reactions [1]. Derivatives synthesized from this scaffold have demonstrated submicromolar topoisomerase IIβ inhibition and apoptosis induction in MCF-7 breast cancer cells, validating the platform's therapeutic potential [1].

Development of Novel Organic Electronic Materials and OLED Components

The 1,4-dibromo substitution pattern makes this diamine a valuable monomer or intermediate for the synthesis of conjugated polymers and small-molecule organic semiconductors. The bromine atoms enable polymerization via metal-catalyzed cross-coupling, while the diamine functionality allows incorporation into electron-donating or hole-transporting moieties [1]. Procurement of this building block is strategically relevant for research groups developing novel hole-transport materials or emissive layers for organic light-emitting diodes (OLEDs) and organic photovoltaics [1].

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